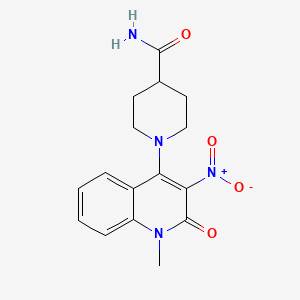

1-(1-Methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multistep pathways starting from simpler molecules . For instance, the synthesis of 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole was achieved via a multistep pathway starting from 2-phenylindole . The structure of the new derivative was characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis .Molecular Structure Analysis

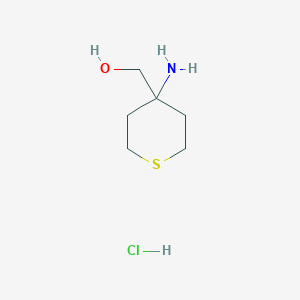

The molecular structure of this compound is characterized by the presence of a quinoline ring, a piperidine ring, and a carboxamide group. The quinoline ring is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Wissenschaftliche Forschungsanwendungen

CGRP Receptor Inhibition

One significant application involves the synthesis of compounds related to CGRP (calcitonin gene-related peptide) receptor antagonists. For example, a potent CGRP receptor antagonist has been developed through a convergent, stereoselective, and economical synthesis. This process demonstrates the compound's relevance in potentially treating conditions like migraines or cardiovascular diseases by inhibiting the CGRP receptor (Cann et al., 2012).

Anti-proliferative Agents

Another application is in the design and synthesis of novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as potential anti-proliferative agents. These compounds have shown considerable activity against various cancer cell lines, indicating their potential use in cancer therapy (Banu et al., 2017).

Antimycobacterial Activities

Compounds within this chemical class have also been synthesized for their antimycobacterial activities, targeting Mycobacterium tuberculosis. Some derivatives exhibit significant in vitro and in vivo efficacy against both drug-susceptible and multi-drug resistant strains of tuberculosis, making them promising candidates for tuberculosis treatment (Senthilkumar et al., 2009).

Antimicrobial Study

Moreover, fluoroquinolone-based 4-thiazolidinones and similar compounds have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the search for new antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance (Patel & Patel, 2010).

Estrogen Receptor Binding and Molecular Docking

The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates has been explored for their binding affinity to estrogen receptors and cytotoxic activities against cancer cell lines. These compounds offer insights into developing novel therapeutics targeting estrogen receptor-positive cancers (Parveen et al., 2017).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar heterocyclic compounds , this compound could be a potential candidate for drug development and other applications in medicinal chemistry. Further studies could also explore its physical and chemical properties, safety profile, and potential hazards.

Eigenschaften

IUPAC Name |

1-(1-methyl-3-nitro-2-oxoquinolin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-18-12-5-3-2-4-11(12)13(14(16(18)22)20(23)24)19-8-6-10(7-9-19)15(17)21/h2-5,10H,6-9H2,1H3,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFIBFXAOUVAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B2806507.png)

![(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2806511.png)

![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2806512.png)

![8-[(2Z)-3,7-Dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2806515.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2806522.png)

![(4E)-2-phenyl-4-{[(pyrimidin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2806525.png)

![3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806528.png)